molecular formula C8H14BrNO2 B019083 Arecoline-d5 Hydrobromide Salt CAS No. 131448-18-5

Arecoline-d5 Hydrobromide Salt

Cat. No. B019083
M. Wt: 241.14 g/mol
InChI Key: AXOJRQLKMVSHHZ-UKYXHEKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to Arecoline-d5 Hydrobromide Salt often involves chemical reactions that introduce or substitute functional groups to achieve the desired structural modifications. For instance, the synthesis of dimethyl aryl acylsulfonium bromides from aryl methyl ketones in a DMSO-HBr system demonstrates a method for producing sulfonium salts, a class of compounds that share some synthetic pathways with arecoline derivatives (Cao et al., 2013).

Molecular Structure Analysis

The molecular structure of arecoline derivatives, including Arecoline-d5 Hydrobromide Salt, can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. Studies on similar compounds reveal the importance of hydrogen bonding and π-stacking in stabilizing their crystal structures, as seen in the hydrobromide and hydrochloride salts of 2-amino-5-iodopyridine (Polson, Turnbull, & Wikaira, 2013).

Chemical Reactions and Properties

Arecoline and its derivatives undergo various chemical reactions that modify their properties. For example, arecoline can be transformed into different products through reactions such as isomerization, demonstrating the compound's reactivity and the potential for creating diverse derivatives with unique properties (Hansen & Bols, 2000).

Physical Properties Analysis

The physical properties of arecoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in research and industry. Studies on related compounds provide insights into how these properties are influenced by molecular structure and intermolecular interactions. For example, the crystal structures of L-tryptophan hydrochloride and hydrobromide offer comparative data that can be relevant to understanding arecoline derivatives (Takigawa, Ashida, Sasada, & Kakudo, 1966).

Chemical Properties Analysis

Arecoline-d5 Hydrobromide Salt's chemical properties, including reactivity, stability, and interaction with biological systems, are of significant interest. The compound's behavior in chemical reactions, such as those involved in its synthesis or degradation, provides valuable information for both theoretical studies and practical applications. Research on arecoline's chemistry, including analysis methods and reaction mechanisms, contributes to a deeper understanding of its derivatives (Kovensky & Poole, 1970).

Scientific Research Applications

Analytical Method Development for Arecoline Two analytical methods were established for quantifying arecoline hydrobromide in capsule forms: a colorimetric assay and a gas chromatographic (GLC) method. The colorimetric assay involved converting arecoline salt to its base form, extracting it into chloroform, and reacting it with methyl orange for absorbance measurement. The GLC method allowed direct injection of the arecoline base into the column after conversion in a triethylamine-chloroform solution, using nicotine as an internal standard. This method proved to be quicker and more precise (Kovensky & Poole, 1970).

Diagnostic Use in Veterinary Medicine Arecoline hydrobromide has been utilized as a diagnostic tool for detecting Echinococcus granulosus infections in dogs. It aids in the identification of infected dogs on a group basis, providing valuable data for educating dog owners and monitoring progress in control programs. Despite its limitations as a treatment, its diagnostic utility has been significant in field trials (Gemmell, 1973).

Acaricidal Activity in Veterinary Medicine Research demonstrated the efficacy of arecoline hydrobromide against the cattle tick Rhipicephalus (Boophilus) microplus. The study employed larval packet and adult immersion tests to evaluate the mortality of ticks, egg weight reduction, and inhibition of oviposition and hatching following arecoline application. The findings suggested that arecoline could serve as an herbal acaricide, offering a safer alternative to synthetic drugs (Jain, Satapathy, & Pandey, 2020).

Investigation of Mechanisms in Smooth Muscle Contraction A study explored the effects of arecoline hydrobromide on the contraction of smooth muscles in oncomelania snails, aiming to understand its potential in reducing climbing adhesion and enhancing snail-killing. The research indicated that arecoline hydrobromide might block calcium channels in the smooth muscles, providing insights into its mechanism of action (Xia, 2001).

Safety And Hazards

When handling Arecoline-d5 Hydrobromide Salt, it is recommended to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H/i1D3,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOJRQLKMVSHHZ-UKYXHEKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486722
Record name Arecoline-d5 Hydrobromide Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arecoline-d5 Hydrobromide Salt

CAS RN

131448-18-5
Record name Arecoline-d5 Hydrobromide Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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